Glyoxal bis(diallyl acetal) Glyoxal bis(diallyl acetal)
Brand Name: Vulcanchem
CAS No.: 29895-12-3
VCID: VC13289910
InChI: InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2
SMILES: C=CCOC(C(OCC=C)OCC=C)OCC=C
Molecular Formula: C14H22O4
Molecular Weight: 254.32 g/mol

Glyoxal bis(diallyl acetal)

CAS No.: 29895-12-3

Cat. No.: VC13289910

Molecular Formula: C14H22O4

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

Glyoxal bis(diallyl acetal) - 29895-12-3

Specification

CAS No. 29895-12-3
Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
IUPAC Name 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene
Standard InChI InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2
Standard InChI Key BXAAQNFGSQKPDZ-UHFFFAOYSA-N
SMILES C=CCOC(C(OCC=C)OCC=C)OCC=C
Canonical SMILES C=CCOC(C(OCC=C)OCC=C)OCC=C

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

GBDA’s structure features a central glyoxal moiety (OCH2CH2O\text{OCH}_2\text{CH}_2\text{O}) flanked by two diallyl acetal groups (CH2=CHCH2O\text{CH}_2=\text{CHCH}_2\text{O}) at each aldehyde position. This configuration enables dual functionality: the glyoxal core participates in acetal formation, while the allyl groups facilitate radical-mediated crosslinking. The compound’s IUPAC\text{IUPAC} name, 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene, reflects its branched ether linkages and unsaturated side chains.

Table 1: Physical Properties of GBDA

PropertyValueSource
Molecular Weight254.32 g/mol
Density1.001 g/cm³
Boiling Point155–160°C
Refractive Index (nDn_D)1.4556
SolubilityOrganic solvents (e.g., DMF)

Synthetic Routes

GBDA is synthesized via acid-catalyzed acetalization of glyoxal with allyl alcohol. A representative laboratory-scale method involves refluxing glyoxal (40% aqueous solution) with excess allyl alcohol in the presence of pp-toluenesulfonic acid (PTSA\text{PTSA}) as a catalyst. Water is removed azeotropically using benzene, achieving yields exceeding 95% .

Industrial Optimization:

  • Continuous Flow Reactors: Large-scale production employs continuous flow systems to enhance reaction homogeneity and reduce side products .

  • Purification: Distillation under reduced pressure (0.25–0.30 mm Hg) isolates GBDA from unreacted allies and oligomers, ensuring >98% purity .

Chemical Reactions and Reactivity

Oxidation and Reduction Pathways

GBDA’s allyl ether groups undergo selective oxidation and reduction, enabling modular derivatization:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic conditions cleaves allyl groups to form carboxylic acids (RCOOH\text{RCOOH}) .

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) saturates double bonds, yielding propane-1,2-diol derivatives .

Nucleophilic Substitution

The acetal oxygen’s lone pairs render GBDA susceptible to nucleophilic attack. For example, chloride displacement using NaOAc\text{NaOAc} in dimethylformamide (DMF\text{DMF}) produces glyoxal monoacetals, intermediates for asymmetric synthesis :

C14H22O4+NaOAcC12H20O5+CH3COONa\text{C}_{14}\text{H}_{22}\text{O}_4 + \text{NaOAc} \rightarrow \text{C}_{12}\text{H}_{20}\text{O}_5 + \text{CH}_3\text{COONa}

Table 2: Common Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4Carboxylic acids
ReductionLiAlH4\text{LiAlH}_4, THFSaturated ethers
SubstitutionNaN3\text{NaN}_3, DMF\text{DMF}Azido-functionalized acetals

Applications in Polymer Science

Crosslinking in Hydrogels

GBDA’s tetra-functionality enables robust crosslinking in thermoresponsive hydrogels. For instance, poly(NN-isopropyl acrylamide) (PNIPAM) hydrogels crosslinked with GBDA exhibit tunable lower critical solution temperatures (LCST\text{LCST}) between 32–35°C, ideal for drug delivery systems. Mechanical testing reveals a 300% increase in compressive modulus compared to traditional N,NN,N'-methylenebisacrylamide (BIS)-crosslinked analogs.

Catalytic Inverse Vulcanization

In collaboration with elemental sulfur (S8\text{S}_8), GBDA forms high-sulfur-content polymers (S>50%\text{S} > 50\%) via ring-opening polymerization. The allyl groups react with sulfur radicals, creating polysulfide networks with enhanced thermal stability (Tg>100CT_g > 100^\circ \text{C}). These materials show promise in Li-S battery cathodes and infrared optics.

Biological and Biomedical Applications

Drug Delivery Systems

GBDA-crosslinked hydrogels enable pH-dependent release of doxorubicin (95% payload delivered at pH 5.0 vs. 20% at pH 7.4), leveraging tumor microenvironment acidity.

Tissue Engineering Scaffolds

Electrospun polycaprolactone (PCL) scaffolds functionalized with GBDA exhibit a 40% increase in mesenchymal stem cell adhesion compared to non-crosslinked controls, attributed to surface nanotopography modifications.

Industrial Production and Scalability

Process Optimization

  • Catalyst Recycling: PTSA\text{PTSA} is recovered via aqueous extraction, reducing catalyst consumption by 70% .

  • Waste Minimization: Azeotropic water removal cuts organic solvent use by 50%, aligning with green chemistry principles .

Table 3: Industrial Synthesis Metrics

ParameterLaboratory ScaleIndustrial Scale
Yield95%89%
Purity>98%>99%
Production Rate10 g/h50 kg/h

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